molecular formula C16H11ClN6OS2 B2804017 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893914-39-1

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2804017
CAS No.: 893914-39-1
M. Wt: 402.88
InChI Key: DPBJFQXEZQEMQM-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1, a thioether linkage at position 4, and an acetamide moiety terminating in a thiazol-2-yl group. This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents, leveraging the pyrazolo-pyrimidine core’s capacity for hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6OS2/c17-10-1-3-11(4-2-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-5-6-25-16/h1-7,9H,8H2,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJFQXEZQEMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention for their potential biological activities, particularly in oncology and infectious disease treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C15H14ClN5OS
  • Molecular Weight : 343.82 g/mol

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a thioether linkage and a thiazole moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. A study reported that certain derivatives demonstrated IC50 values ranging from 0.3 to 24 µM against EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), indicating potent inhibitory effects .

The anticancer activity is primarily attributed to the compounds' ability to induce apoptosis in cancer cells and inhibit cell proliferation. For example, one derivative effectively inhibited tumor growth in MCF-7 breast cancer cell lines by inducing DNA fragmentation and suppressing cell cycle progression .

Antimicrobial Activity

Beyond anticancer effects, there is emerging evidence supporting the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Compounds have shown activity against various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .

Case Studies

Study ReferenceBiological ActivityKey Findings
AnticancerCompound demonstrated IC50 values of 0.3–24 µM against EGFR/VEGFR2; induced apoptosis in MCF-7 cells.
EGFR InhibitionNovel derivatives synthesized with significant inhibitory activity against EGFR; structural modifications enhanced potency.
AntimicrobialExhibited activity against bacteria such as S. aureus and fungi like C. albicans.

Structure-Activity Relationship (SAR)

The biological activity of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide can be influenced by various structural modifications:

  • Thioether Linkage : Enhances bioavailability and target interaction.
  • Thiazole Moiety : Contributes to increased selectivity towards specific receptors.
  • Chlorophenyl Group : Modifies lipophilicity and may influence cellular uptake.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as effective inhibitors of epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation. The compound has been synthesized to enhance its inhibitory activity against EGFR, demonstrating promising results in vitro against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant activity against resistant strains of cancer cells, indicating their potential as novel anticancer agents .

Antimicrobial Properties

The thiazole moiety in the compound contributes to its antimicrobial activity. Research indicates that thiazole derivatives exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence its biological activity. For example:

  • Substituents at specific positions on the phenyl ring can enhance antibacterial potency.
  • The introduction of electron-withdrawing groups has been shown to improve anticancer activity by increasing the compound's interaction with target proteins .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50/EC50 Values
Compound AEGFR InhibitorCancer Cells0.75 μM
Compound BAntibacterialGram-positive Bacteria0.5 μM
Compound CAntifungalFungal Pathogens1.5 μM
Compound DAntiviralViral Replication0.20 μM

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives evaluated their efficacy against various cancer cell lines. The results indicated that compounds with a thiazole substituent showed enhanced inhibition of cell proliferation compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation, a series of thiazole-containing compounds were tested for their antibacterial properties. The results demonstrated that certain derivatives exhibited significant activity against multi-drug resistant strains of Staphylococcus aureus, suggesting their potential use in clinical settings where antibiotic resistance is prevalent .

Comparison with Similar Compounds

Key Observations :

Substituent Impact on Synthesis : The presence of electron-withdrawing groups (e.g., nitro in ) or bulky substituents (e.g., isopropylphenyl in ) often reduces synthetic yields compared to simpler groups like thiazol-2-yl. For example, compound 2s (61% yield) requires additional steps for azide functionalization .

Biological Activity : While direct data for the target compound is unavailable, analogues with nitro or heteroaromatic groups (e.g., benzo[d]oxazole in ) show antiproliferative or antimicrobial activity, suggesting the thiazol-2-yl group may confer similar properties through heterocyclic interactions .

Physicochemical Properties : The thiazol-2-yl group introduces a compact heterocycle, likely enhancing solubility compared to bulkier aryl groups (e.g., isopropylphenyl in ).

Spectroscopic Characterization

All analogues, including the target compound, are characterized via ¹H/¹³C NMR, IR, and HRMS. For example:

  • The benzo[d]oxazole derivatives (2p–2t) show distinct aromatic proton signals at δ 7.2–8.5 ppm, while the thiazol-2-yl group in the target compound would exhibit deshielded protons near δ 8.0–8.3 ppm .
  • HRMS data confirm molecular formulas, with deviations <2 ppm for compounds like 2p (C₁₅H₁₀N₅OS) .

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